molecular formula C15H19N3O4 B2709115 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide CAS No. 688773-82-2

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide

Cat. No.: B2709115
CAS No.: 688773-82-2
M. Wt: 305.334
InChI Key: QZJBDIYKICICSG-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction. This involves reacting the quinazoline derivative with 3-methoxypropylamine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)butanamide
  • 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxybutyl)acetamide

Uniqueness

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxypropyl group may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-10-4-8-16-13(19)7-9-18-14(20)11-5-2-3-6-12(11)17-15(18)21/h2-3,5-6H,4,7-10H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJBDIYKICICSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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